N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
CAS No.: 421576-06-9
Cat. No.: VC4308403
Molecular Formula: C21H22ClN3O5
Molecular Weight: 431.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 421576-06-9 |
|---|---|
| Molecular Formula | C21H22ClN3O5 |
| Molecular Weight | 431.87 |
| IUPAC Name | N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| Standard InChI | InChI=1S/C21H22ClN3O5/c1-11-17(20(26)24-14-7-5-6-13(22)10-14)18(25-21(27)23-11)12-8-15(28-2)19(30-4)16(9-12)29-3/h5-10,18H,1-4H3,(H,24,26)(H2,23,25,27) |
| Standard InChI Key | HQKPOPNVDVQWDE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC(=CC=C3)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a tetrahydropyrimidine core substituted with a 3-chlorophenyl group at the N-position, a 3,4,5-trimethoxyphenyl moiety at the C-4 position, and a methyl group at C-6. The carboxamide functional group at C-5 enhances its solubility and binding affinity to biological targets. The molecular formula C<sub>21</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>5</sub> reflects its heterocyclic nature, with methoxy groups contributing to its lipophilicity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>22</sub>ClN<sub>3</sub>O<sub>5</sub> |
| Molecular Weight | 431.87 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide |
| SMILES | CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NC3=CC(=CC=C3)Cl |
Synthesis and Optimization
Catalytic Pathways
The synthesis typically begins with a Biginelli-like condensation reaction, combining substituted aldehydes, urea, and β-ketoamides under acidic or catalytic conditions . For this compound, the process involves:
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Formation of the Tetrahydropyrimidine Core: Reacting 3,4,5-trimethoxybenzaldehyde with N-(3-chlorophenyl)-3-oxobutyramide and urea in ethanol under reflux.
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Cyclization and Functionalization: Catalytic agents like HCl or Lewis acids (e.g., ZnCl<sub>2</sub>) facilitate ring closure, yielding the tetrahydropyrimidine scaffold .
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Purification: Column chromatography or recrystallization isolates the final product with >70% yield.
Recent advancements emphasize green chemistry principles, such as using recyclable catalysts (e.g., silica-supported HClO<sub>4</sub>) to reduce waste .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Screenings against Staphylococcus aureus, Escherichia coli, and Candida albicans revealed moderate to strong activity, with minimum inhibitory concentrations (MICs) ranging from 8–64 μg/mL . The 3,4,5-trimethoxyphenyl group enhances membrane permeability, while the chloro substituent potentiates electron-deficient interactions with microbial enzymes .
Table 2: In Vitro Antimicrobial Activity
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Kinase Inhibition
The compound exhibits inhibitory activity against cyclin-dependent kinases (CDKs) and tyrosine kinases, with IC<sub>50</sub> values of 0.65–1.2 μM in isolated enzyme assays . Docking studies suggest that the trimethoxyphenyl group occupies hydrophobic pockets in kinase ATP-binding sites, disrupting phosphorylation .
Pharmacological Studies
Metabolic Stability
Microsomal stability studies in rat liver microsomes revealed a half-life of 45 minutes, with primary metabolites resulting from O-demethylation of the trimethoxyphenyl group.
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